Cas no 117782-76-0 ({pyrazolo[1,5-a]pyridin-3-yl}methanol)
{pyrazolo[1,5-a]pyridin-3-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyridin-3-ylmethanol
- (H-PYRAZOLO[1,5-A]PYRIDIN-3-YL)METHANOL
- Pyrazolo[1,5-a]pyridin-3-yl-methanol
- Pyrazolo[1,5-a]pyridine-3-methanol
- (pyrazolo[1,5-a]pyridine-3-yl)methanol
- (Pyrazolo<1,5-a>pyridin-3-yl)methanol
- 3-(hydroxymethyl)pyrazolo<1,5-a>pyridine
- {pyrazolo[1,5-a]pyridin-3-yl}methanol
- SY123340
- AKOS012587397
- DTXSID10556381
- EN300-72675
- F2199-0022
- FT-0685061
- (Pyrazolo[1,5-a]pyridin-3-yl)methanol
- FYFIBJJWPQYJNJ-UHFFFAOYSA-N
- AM803012
- W-204961
- SCHEMBL6612386
- 117782-76-0
- MFCD06658972
- AS-61876
- DB-061055
-
- MDL: MFCD06658972
- Inchi: 1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2
- InChI Key: FYFIBJJWPQYJNJ-UHFFFAOYSA-N
- SMILES: OCC1C=NN2C=CC=CC2=1
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 37.5Ų
Experimental Properties
- Density: 1.267
- Refractive Index: 1.641
- PSA: 37.53000
- LogP: 0.82660
{pyrazolo[1,5-a]pyridin-3-yl}methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
{pyrazolo[1,5-a]pyridin-3-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM152108-100mg |
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$ 50.00 | 2022-06-03 | ||
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$ 70.00 | 2022-06-03 | ||
| TRC | P992285-250mg |
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{pyrazolo[1,5-a]pyridin-3-yl}methanol Suppliers
{pyrazolo[1,5-a]pyridin-3-yl}methanol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Additional information on {pyrazolo[1,5-a]pyridin-3-yl}methanol
Comprehensive Guide to {pyrazolo[1,5-a]pyridin-3-yl}methanol (CAS No. 117782-76-0): Properties, Applications, and Market Insights
{Pyrazolo[1,5-a]pyridin-3-yl}methanol (CAS No. 117782-76-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This pyrazolo-pyridine derivative features a unique fused ring structure with a hydroxymethyl functional group, making it a versatile building block for drug discovery and specialty chemical applications. The compound's molecular formula is C8H8N2O, with a molecular weight of 148.16 g/mol.
Recent scientific literature highlights the growing importance of pyrazolo[1,5-a]pyridine scaffolds in medicinal chemistry. Researchers are particularly interested in this methanol-substituted derivative due to its potential as a precursor for kinase inhibitors and other bioactive molecules. The compound's balanced lipophilicity and hydrogen bonding capacity make it attractive for designing molecules with improved pharmacokinetic properties.
The synthesis of {pyrazolo[1,5-a]pyridin-3-yl}methanol typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's focus on sustainable production methods. Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis.
In pharmaceutical applications, the pyrazolo[1,5-a]pyridine core has shown promise in several therapeutic areas. Recent patent literature reveals its incorporation into compounds targeting inflammation, metabolic disorders, and neurological conditions. The hydroxymethyl group at the 3-position provides an excellent handle for further chemical modifications, allowing medicinal chemists to explore diverse structure-activity relationships.
Beyond pharmaceuticals, {pyrazolo[1,5-a]pyridin-3-yl}methanol finds use in materials science as a precursor for functionalized polymers and organic electronic materials. Its rigid, planar structure and potential for hydrogen bonding make it interesting for designing molecular assemblies with specific optoelectronic properties. Researchers are investigating its incorporation into organic semiconductors and luminescent materials.
The global market for pyrazolo-pyridine derivatives has shown steady growth, driven by increasing R&D investment in small molecule therapeutics. Market analysts project particular demand for functionalized pyrazolo[1,5-a]pyridines like this methanol derivative, especially in the Asia-Pacific region where pharmaceutical innovation is accelerating. Current pricing reflects its status as a research-grade chemical with potential for scale-up as clinical candidates progress.
Quality control of {pyrazolo[1,5-a]pyridin-3-yl}methanol presents specific challenges due to its heterocyclic nature. Reputable suppliers typically provide comprehensive analytical data, including chromatographic purity profiles and spectroscopic characterization. Storage recommendations generally suggest protection from moisture and oxidation, with many researchers opting for argon-purged containers for long-term stability.
Recent scientific conferences have highlighted novel applications of pyrazolo[1,5-a]pyridine chemistry, with several presentations focusing on derivatives similar to this methanol compound. The 2023 International Symposium on Heterocyclic Chemistry featured multiple talks exploring the photophysical properties of such systems, suggesting potential applications in sensing technologies.
Environmental and safety considerations for {pyrazolo[1,5-a]pyridin-3-yl}methanol follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling procedures should be observed. The compound's biodegradability and ecotoxicology profile are subjects of ongoing research as part of the chemical industry's commitment to green chemistry principles.
Future research directions for this pyrazolo-pyridine derivative likely include exploration of its metal coordination chemistry and potential catalytic applications. Early studies suggest interesting possibilities for creating chiral ligands from appropriately substituted versions of this scaffold. The compound's versatility ensures it will remain an important tool for chemical innovation across multiple disciplines.
For researchers seeking pyrazolo[1,5-a]pyridin-3-yl methanol, several specialty chemical suppliers offer the compound in various quantities. Current market trends show increasing demand for custom synthetic services to produce analogs and derivatives of this core structure, particularly for drug discovery programs targeting protein-protein interactions.
Analytical method development for {pyrazolo[1,5-a]pyridin-3-yl}methanol and related compounds continues to advance, with recent publications describing improved HPLC and LC-MS techniques for quantification in complex matrices. These methodological developments support the compound's growing use in biological studies and formulation development.
The intellectual property landscape surrounding pyrazolo[1,5-a]pyridine derivatives has become increasingly active, with numerous patent applications filed in recent years covering synthetic methods and therapeutic applications. This activity reflects the pharmaceutical industry's recognition of the scaffold's potential for addressing challenging biological targets.
Academic and industrial collaborations are driving innovation in pyrazolo-pyridine chemistry, with several research consortia focusing on optimizing the synthetic accessibility of derivatives like {pyrazolo[1,5-a]pyridin-3-yl}methanol. These efforts aim to make such valuable building blocks more readily available for drug discovery campaigns.
As the field of heterocyclic chemistry evolves, {pyrazolo[1,5-a]pyridin-3-yl}methanol stands as an excellent example of how relatively simple molecular frameworks can enable significant scientific advances. Its combination of synthetic accessibility and structural features ensures its continued relevance across multiple areas of chemical research and development.
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